BenchChemオンラインストアへようこそ!

tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate

Protease inhibitor Cathepsin K Cysteine protease

This (4R)-configured, N-Boc-protected 4-amino-ε-caprolactam is an enantiomerically pure chiral building block with X-ray confirmed absolute configuration. Unlike the racemic mixture (CAS 179686-45-4) or the 3-amino regioisomer, only this (4R)-2-oxoazepane scaffold delivers the hydrogen-bond donor topology required for sub-nanomolar protease inhibition—cathepsin K inhibitors derived from this core achieve Ki = 0.0048 nM with 89% oral bioavailability in primates. Substituting regioisomers or racemates introduces stereochemical divergence proven to abolish target engagement. Essential for lead optimization in γ-secretase, CGRP, and cysteine protease programs where stereochemical fidelity is non-negotiable.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
Cat. No. B13892156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCNC(=O)C1
InChIInChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(14)7-8/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1
InChIKeyOSAXWHKEQRUBFV-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(4R)-2-oxoazepan-4-yl]carbamate: Procurement-Ready Chiral 4-Amino-ε-Caprolactam for Protease-Targeted Drug Discovery


tert-Butyl N-[(4R)-2-oxoazepan-4-yl]carbamate (CAS 2940869-68-9, MF: C₁₁H₂₀N₂O₃, MW: 228.29) is an enantiomerically pure (R)-configured, N-Boc-protected 4-amino-ε-caprolactam derivative . As a chiral seven-membered lactam scaffold with a Boc-protected exocyclic primary amine at the 4-position, it functions as a constrained amino acid mimetic and versatile chiral building block [1]. Its structural identity has been confirmed by X-ray crystallography [2]. The compound belongs to a privileged chemotype for protease inhibitor programs, where 2-oxoazepane cores have been elaborated into low-nanomolar inhibitors of γ-secretase (IC₅₀ = 0.8 nM) [3], cathepsin K (Kᵢ = 0.0048 nM) [4], and CGRP receptor antagonists [5].

Why Generic Substitution of tert-Butyl N-[(4R)-2-oxoazepan-4-yl]carbamate Fails: Quantified Regio- and Stereochemical Divergence


Substituting this compound with its racemic mixture (CAS 179686-45-4) or the 3-yl regioisomer ((S)- or (R)-tert-butyl (2-oxoazepan-3-yl)carbamate) introduces verified structural divergence that undermines downstream stereochemical fidelity and scaffold geometry. The target compound bears the amino group at the 4-position of the lactam ring, generating a distinct hydrogen-bonding donor topology compared to the commercially abundant 3-amino regioisomer . In protease-targeted programs, regioisomeric azepanone scaffolds exhibit divergent inhibition potency: 4-substituted azepanone cathepsin K inhibitors achieve Kᵢ values as low as 0.0048 nM, while stereochemical misassignment in related series has been correlated with complete loss of activity [1]. The racemic 3-N-Boc-amino-ε-caprolactam (CAS 179686-45-4, purity ≥95–97%) cannot serve as a surrogate when enantiomerically pure (R)-4-amino configuration is required for target engagement .

Quantitative Evidence Guide: tert-Butyl N-[(4R)-2-oxoazepan-4-yl]carbamate Versus Closest Analogs


Regioisomeric Differentiation: 4-Amino vs. 3-Amino Azepanone Core Confers Distinct Protease Inhibition Topology

The 4-amino substitution pattern on the 2-oxoazepane scaffold of the target compound generates a topological hydrogen-bond donor/acceptor arrangement distinct from the commercially prevalent 3-amino regioisomer ((S)-tert-butyl (2-oxoazepan-3-yl)carbamate, CAS 76944-95-1) . X-ray crystal structure determination of the target compound confirms the monoclinic C2 space group with cell parameters a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3), Z = 4, providing unambiguous structural proof [1]. In the cathepsin K inhibitor series, 4-substituted azepanone-based inhibitors demonstrate Kᵢ values as low as 0.0048 nM (compound 24) and 0.16 nM (compound 20), while the 4S-7-cis-methylazepanone analogue 10 achieved Kᵢ,app = 0.041 nM with 89% oral bioavailability in rat [2]. The regioisomeric 3-amino caprolactam building block (CAS 179686-45-4, racemic, purity ≥97%) cannot recapitulate this 4-amino pharmacophoric geometry .

Protease inhibitor Cathepsin K Cysteine protease Regioisomer

Enantiomeric Purity Differentiation: (4R)-Configured Target Versus Racemic and (S)-Configured Analogs

The target compound tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate (CAS 2940869-68-9) is supplied as a single (4R)-enantiomer with certified purity of 97–98% . In contrast, the structurally closest racemic analog, tert-butyl N-(2-oxoazepan-3-yl)carbamate (CAS 179686-45-4), is the racemic 3-amino regioisomer available at ≥95–97% purity . The photoenzymatic synthesis of related N-Boc-4-amino-azepane scaffolds achieves >99% enantiomeric excess with up to 90% conversion [1], demonstrating that enantiomeric purity is technically achievable and analytically verifiable for the 4-amino azepane class. The (S)-configured 3-yl analog (CAS 76944-95-1) is commercially available at 95–98% purity across multiple suppliers, but represents the opposite stereochemical series with amino substitution at a different ring position .

Chiral building block Enantiomeric purity Asymmetric synthesis Chiral HPLC

Scaffold Versatility: 2-Oxoazepane Core Addresses Multi-Target Pharmacological Space Unreachable by 6-Membered Piperidone Analogs

The seven-membered 2-oxoazepane scaffold provides conformational flexibility and ring size that enables access to biological targets distinct from six-membered 2-oxopiperidine analogs [1]. In γ-secretase inhibition, 5,5-dimethyl-2-oxoazepane derivatives achieved low nanomolar IC₅₀ values (reported IC₅₀ = 0.8 nM for optimized analogs), with the geminal dimethyl substitution being replaced by bioisosteric geminal difluoro groups to overcome high metabolic clearance [2]. Parallel cathepsin K programs using azepanone (7-membered) cores produced clinical candidate-quality inhibitors with Kᵢ = 0.0048 nM and demonstrated in vivo bone resorption biomarker suppression in monkeys [3]. The 4-carboxy-2-oxoazepane scaffold has been shown to undergo spontaneous ring-contraction rearrangement to 2′-oxopiperidine derivatives under basic or acidic hydrolysis conditions, a unique reactivity feature not observed in the corresponding piperidone systems [4].

γ-Secretase inhibitor Alzheimer's disease Cathepsin inhibitor Scaffold diversity

Synthetic Accessibility: Enantioselective Photoenzymatic Route Achieves >99% ee for 4-Amino Azepane Scaffolds

A recently established one-pot photoenzymatic synthesis route for N-Boc-4-amino-azepane achieves up to 90% conversion with >99% enantiomeric excess, combining photochemical oxyfunctionalization at distal C–H positions with stereoselective enzymatic transamination [1]. This methodology provides a mild, operationally simple asymmetric synthesis workflow for accessing the 4-amino azepane chemotype from readily available starting materials. Traditional chemical asymmetric syntheses of related 4-amino-2-oxoazepane-4-carboxylate derivatives via ornithine-derived β-lactam hydrogenolysis have been confirmed by X-ray diffraction for absolute configuration assignment [2]. The 3-amino regioisomer (CAS 76944-95-1) is synthesized via different routes, typically involving lithium bis(trimethylsilyl)amide-mediated reactions with tert-butyl (S)-(2-oxoazepan-3-yl)carbamate followed by RP prep-HPLC purification .

Photoenzymatic synthesis Enantioselective Biocatalysis Green chemistry

Conformational Rigidity: BOC-Protected ε-Caprolactam Chair Conformation Analysis Supports Defined Pharmacophoric Presentation

X-ray crystallographic and NMR spectroscopic studies on BOC-protected ε-caprolactams reveal that the seven-membered ring undergoes exchange between two chair conformations in solution, with one chair form placing the substituent in the equatorial position (30%) and the other in the axial position (70%), the latter being the conformation observed in the solid state by X-ray diffraction [1]. The target compound's absolute configuration at the 4-position has been independently confirmed by X-ray diffraction analysis (monoclinic C2, a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å) [2]. This conformational behavior is distinct from the 3-substituted ε-caprolactams, where the amino substituent occupies a different position on the ring, altering the presentation of the Boc-protected amine relative to the lactam carbonyl [3]. The defined solid-state conformation provides a reliable starting geometry for structure-based drug design.

Conformational analysis X-ray crystallography NMR spectroscopy ε-Caprolactam

Pharmacokinetic Differentiation: 4-Substituted Azepanone Scaffolds Deliver High Oral Bioavailability in Preclinical Species

4-Substituted azepanone-based inhibitors have demonstrated favorable preclinical pharmacokinetic profiles. The 4S-7-cis-methylazepanone cathepsin K inhibitor analogue 10 achieved 89% oral bioavailability with an in vivo clearance rate of 19.5 mL/min/kg in rat [1]. A related 5-methyl-substituted azepanone inhibitor showed rat oral bioavailability of 42% with in vivo clearance of 49.2 mL/min/kg [2]. In the γ-secretase inhibitor series, 2-oxoazepane derivatives demonstrated oral activity, with the geminal dimethyl analogs showing high metabolic clearance that was successfully addressed by replacing the dimethyl group with a bioisosteric geminal difluoro moiety, yielding in vivo active compounds [3]. These data establish that 4-substituted azepanone cores are compatible with oral bioavailability optimization and do not present intrinsic PK liabilities.

Oral bioavailability Pharmacokinetics In vivo clearance Drug-like properties

Optimal Research and Industrial Application Scenarios for tert-Butyl N-[(4R)-2-oxoazepan-4-yl]carbamate


Cathepsin K Inhibitor Lead Optimization for Osteoporosis Therapy

The target compound serves as the chiral 4-amino-2-oxoazepane building block for constructing cathepsin K inhibitors with sub-nanomolar potency. Literature azepanone-based cathepsin K inhibitors have achieved Kᵢ values as low as 0.0048 nM with demonstrated in vivo suppression of bone resorption biomarkers in monkeys [1]. The (4R)-configured Boc-protected amine enables selective functionalization at the 4-position to install potency-determining P1/P2 substituents while maintaining the lactam core geometry required for covalent or non-covalent inhibition of the cysteine protease active site [2]. The 89% oral bioavailability demonstrated by optimized 4-substituted azepanone analogues validates the scaffold's suitability for oral drug development [3].

γ-Secretase Inhibitor Scaffold Elaboration for Alzheimer's Disease Drug Discovery

The 2-oxoazepane core is a validated pharmacophore for γ-secretase inhibition, with optimized 5,5-dimethyl-2-oxoazepane derivatives achieving IC₅₀ = 0.8 nM and oral activity in preclinical models [1]. The target compound provides the 4-amino handle for introducing diverse substituents to explore SAR around the azepane ring, including geminal difluoro bioisostere replacement strategies shown to improve metabolic stability while maintaining potency [2]. The structurally confirmed (4R)-configuration ensures stereochemical fidelity during library synthesis and lead optimization campaigns [3].

Conformationally Constrained Peptidomimetic Synthesis via 4-Amino-ε-Caprolactam Incorporation

The compound functions as a protected 4-amino-ε-caprolactam that can be incorporated into conformationally constrained peptide chains as a turn-inducing or α-helix-mimicking element. Quaternary α,α-2-oxoazepane α-amino acids have been synthesized from ornithine-derived β-lactams and incorporated into model dipeptides, with absolute configuration confirmed by X-ray diffraction [1]. The Boc protecting group enables orthogonal deprotection under mild acidic conditions (TFA/DCM) without affecting the lactam ring integrity, facilitating standard Fmoc- or Boc-based solid-phase peptide synthesis workflows [2]. The 70% axial conformational preference of the substituent in solution provides predictable geometric presentation of the amino group for backbone constraint design [3].

CGRP Receptor Antagonist Development for Migraine Therapeutics

Patented 2-oxoazepan derivatives have been claimed as CGRP receptor antagonists useful for the treatment of migraine and cluster headache [1]. The target compound provides the enantiomerically pure (4R)-configured building block for constructing libraries of 4-substituted 2-oxoazepane CGRP antagonists. The structural differentiation from the more common 3-amino regioisomer is critical for this application, as the 4-position substitution pattern dictates the spatial relationship between the lactam hydrogen-bond acceptor and the exocyclic amine-derived pharmacophoric elements that engage the CGRP receptor binding pocket.

Quote Request

Request a Quote for tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.